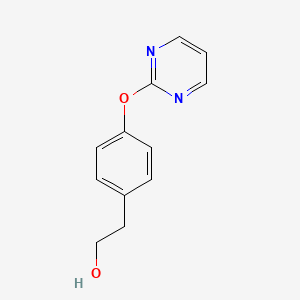

2-(4-pyrimidin-2-yloxyphenyl)ethanol

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-(4-pyrimidin-2-yloxyphenyl)ethanol |

InChI |

InChI=1S/C12H12N2O2/c15-9-6-10-2-4-11(5-3-10)16-12-13-7-1-8-14-12/h1-5,7-8,15H,6,9H2 |

InChI Key |

VZUHINCCQYIUHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyrimidin-2-yloxyphenyl)ethanol typically involves the reaction of 4-(pyrimidin-2-yloxy)phenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-pyrimidin-2-yloxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-pyrimidin-2-yloxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and molecular parameters between 2-(4-pyrimidin-2-yloxyphenyl)ethanol and its analogues:

*Estimated based on structural analogues.

Key Observations:

- Pyrimidine vs.

- Substituent Position : The pyrimidin-2-yloxy group in the target compound may confer distinct electronic effects compared to the pyrimidin-4-yl or pyrimidin-2-ol groups in analogues .

- Chain Length: The ethanol chain in the target compound (vs. methanol in ) could improve solubility in polar solvents.

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural integrity and purity of 2-(4-pyrimidin-2-yloxyphenyl)ethanol?

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for structural confirmation. NMR provides detailed information on hydrogen and carbon environments, while IR identifies functional groups (e.g., hydroxyl, pyrimidine rings). For reproducibility, cross-reference spectral data with NIST Standard Reference Database entries for analogous compounds . High-resolution mass spectrometry (HRMS) can further validate molecular weight and purity.

Q. What synthetic routes are commonly employed for preparing this compound?

A two-step approach is typical:

- Step 1: Condensation of pyrimidine derivatives with phenolic precursors under acidic or basic conditions (e.g., sulfuric acid or sodium hydroxide) to form the pyrimidinyloxyphenyl backbone .

- Step 2: Introduction of the ethanol moiety via nucleophilic substitution or reduction of ester intermediates. Refluxing ethanol or acetone-chloroform mixtures are often used for crystallization . Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity and temperature.

Q. What analytical methods are critical for assessing purity post-synthesis?

Combine chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column and UV detection at 254 nm.

- Differential Scanning Calorimetry (DSC): Assess thermal stability and detect polymorphic impurities.

- Elemental Analysis: Verify stoichiometric composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

- Catalysts: Use palladium or copper catalysts for coupling reactions to enhance regioselectivity.

- Atmosphere: Conduct reactions under inert gas (e.g., nitrogen) to prevent oxidation of sensitive intermediates.

- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while mixed solvents (e.g., chloroform-acetone) aid in crystallization . Statistical tools like Design of Experiments (DoE) can systematically optimize variables such as temperature and reagent ratios.

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Validation Studies: Perform molecular docking simulations with updated protein-ligand databases (e.g., PDB) to refine binding hypotheses.

- In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity and kinetics.

- Metabolite Profiling: Identify bioactive metabolites via LC-MS to account for unexpected activity .

Q. What experimental designs elucidate the compound’s mechanism of action in biological systems?

- Target Engagement Studies: Employ CRISPR-Cas9 knockouts or RNA interference to validate protein targets.

- Pathway Analysis: Use transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways affected by the compound.

- In Vivo Models: Test efficacy in disease-specific animal models with pharmacokinetic profiling to correlate exposure and effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.